molecular formula C20H30N2O2 B249004 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone

Cat. No. B249004
M. Wt: 330.5 g/mol
InChI Key: CEEONBPWJZOMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone, also known as TCS-OX2-29, is a potent and selective antagonist of the orexin 2 receptor (OX2R). Orexins are neuropeptides that regulate various physiological processes in the body, including sleep-wake cycles, appetite, and energy balance. The discovery of orexin receptors has paved the way for the development of novel therapeutics for sleep disorders, obesity, and other related conditions.

Scientific Research Applications

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been widely used in scientific research to study the role of orexin receptors in various physiological processes. The compound has been shown to be a potent and selective antagonist of the OX2R, with no significant activity against the orexin 1 receptor (OX1R). 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been used to investigate the role of OX2R in sleep-wake cycles, appetite regulation, and energy balance. The compound has also been used to study the effects of OX2R antagonism on drug addiction, stress, and anxiety.

Mechanism of Action

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone acts as a competitive antagonist of the OX2R, blocking the binding of orexin to the receptor and inhibiting downstream signaling pathways. The OX2R is predominantly expressed in the hypothalamus, a region of the brain that regulates various physiological processes, including sleep and feeding behavior. By blocking the OX2R, 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce wakefulness and increase non-REM sleep in rats, suggesting a potential role in the treatment of sleep disorders. 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has also been shown to reduce food intake and body weight in rats, highlighting its potential as an anti-obesity agent. Additionally, 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to reduce drug-seeking behavior in rats, suggesting a potential role in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for use in lab experiments. The compound is highly potent and selective for the OX2R, with no significant activity against the OX1R. This selectivity allows for the investigation of the specific role of the OX2R in physiological processes without interference from the OX1R. Additionally, 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone is commercially available and has been extensively characterized in preclinical studies.
However, there are also some limitations to the use of 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone in lab experiments. The compound has poor solubility in water, which can make dosing and administration challenging. Additionally, the long-term effects of OX2R antagonism are not well understood, and further research is needed to fully elucidate the potential risks and benefits of using 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone as a therapeutic agent.

Future Directions

There are several future directions for the use of 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone in scientific research. One potential application is in the development of novel therapeutics for sleep disorders, such as insomnia and narcolepsy. 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to be effective in reducing wakefulness and increasing non-REM sleep in preclinical studies, suggesting a potential role in the treatment of these conditions.
Another potential application is in the development of anti-obesity agents. 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to reduce food intake and body weight in preclinical studies, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders.
Finally, 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone may have potential as a treatment for drug addiction and related disorders. The compound has been shown to reduce drug-seeking behavior in preclinical studies, suggesting a potential role in the treatment of addiction and related disorders.
Conclusion:
In conclusion, 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone is a potent and selective antagonist of the OX2R, with potential applications in the treatment of sleep disorders, obesity, and drug addiction. The compound has been extensively studied in preclinical models, and further research is needed to fully elucidate its potential as a therapeutic agent. 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone represents a promising avenue for the development of novel therapeutics for a range of conditions related to orexin signaling.

Synthesis Methods

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone involves the reaction of 1-(4-cycloheptylpiperazin-1-yl)ethanone with 3-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been reported in several research articles, and the compound is commercially available for research purposes.

properties

Product Name

1-(4-Cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(4-cycloheptylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-17-7-6-10-19(15-17)24-16-20(23)22-13-11-21(12-14-22)18-8-4-2-3-5-9-18/h6-7,10,15,18H,2-5,8-9,11-14,16H2,1H3

InChI Key

CEEONBPWJZOMCE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCCCCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCCCCC3

Origin of Product

United States

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